EINECS 264-532-7
CAS No.:
Cat. No.: VC8909458
Molecular Formula: C13H17IN2S
Molecular Weight: 360.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17IN2S |
|---|---|
| Molecular Weight | 360.26 g/mol |
| IUPAC Name | N-[(E)-2-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)ethenyl]aniline;iodide |
| Standard InChI | InChI=1S/C13H16N2S.HI/c1-2-15-10-11-16-13(15)8-9-14-12-6-4-3-5-7-12;/h3-9H,2,10-11H2,1H3;1H |
| Standard InChI Key | UZMRRJAQORCIRP-UHFFFAOYSA-N |
| Isomeric SMILES | CC[N+]1=C(SCC1)/C=C/NC2=CC=CC=C2.[I-] |
| Canonical SMILES | CC[N+]1=C(SCC1)C=CNC2=CC=CC=C2.[I-] |
Introduction
Chemical Identification and Structural Profile
Primary Identifiers
The compound is uniquely characterized by the following identifiers:
Structural Characteristics
The molecule consists of a thiazolium ring (a five-membered heterocycle containing sulfur and nitrogen) substituted with:
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An ethyl group at the 3-position.
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A vinyl group at the 2-position, further functionalized with a phenylamino (anilino) moiety.
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An iodide counterion to balance the positive charge on the thiazolium ring.
This structure suggests potential reactivity at the vinyl and thiazolium sites, making it relevant in organic synthesis and catalysis .
Physicochemical Properties
Limited experimental data are available for this compound. The following table summarizes known and inferred properties:
| Property | Value/Status | Source |
|---|---|---|
| Physical State | Not reported | |
| Melting Point | No data available | |
| Solubility | No data available | |
| Partition Coefficient (LogP) | Not computed | |
| Stability | Likely hygroscopic (iodide salts) |
The absence of key physicochemical data underscores the need for further experimental characterization.
Synthesis and Production
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Quaternization of Thiazoles: Reaction of a thiazole derivative with an alkylating agent (e.g., ethyl iodide) to form the thiazolium cation .
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Vinylation Reactions: Introduction of the β-anilinovinyl group through condensation or cross-coupling methodologies.
The iodide counterion likely originates from the quaternization step or subsequent metathesis.
| Hazard Category | Classification | Source |
|---|---|---|
| Skin Irritation | Category 2 (H315) | |
| Eye Irritation | Category 2 (H319) | |
| Respiratory Irritation | Category 3 (H335) |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and respiratory protection in poorly ventilated areas .
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Handling: Avoid dust formation and direct contact with skin or eyes .
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Storage: Keep in a tightly sealed container in a dry, well-ventilated environment .
Regulatory and Compliance Status
Global Regulatory Listings
| Regulatory Body | Status | Source |
|---|---|---|
| European Inventory (EINECS) | Listed (264-532-7) | |
| U.S. TSCA Inventory | Not listed | |
| China Hazardous Chemicals | Not listed |
Research Gaps and Future Directions
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Toxicological Profiling: Acute and chronic toxicity studies are needed to refine safety guidelines.
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Synthetic Optimization: Development of scalable and sustainable synthesis routes.
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Application Exploration: Screening for catalytic or pharmacological activity.
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